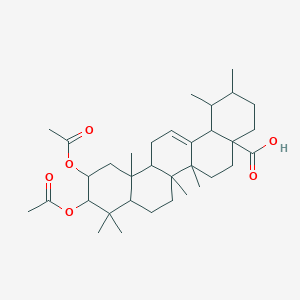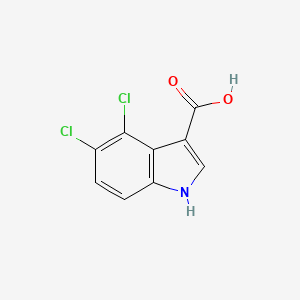
tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-methylpyrrolidine using bromine or a brominating agent under controlled conditions. The resultant bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of various oxidation products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: tert-Butyl hydroperoxide is a common oxidizing agent.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Oxidation products vary depending on the specific conditions and reagents used.
Reduction: The primary product is the methyl derivative of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of bromomethyl and tert-butyl groups on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique reactivity allows for the efficient synthesis of target molecules.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- tert-Butyl (2S)-2-(chloromethyl)-2-methyl-pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(iodomethyl)-2-methyl-pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(hydroxymethyl)-2-methyl-pyrrolidine-1-carboxylate
Comparison:
- Reactivity: The bromomethyl derivative is more reactive in nucleophilic substitution reactions compared to the chloromethyl and iodomethyl derivatives due to the leaving group ability of bromine.
- Stability: The tert-butyl ester group provides similar steric hindrance in all compounds, contributing to their stability.
- Applications: While all these compounds can be used in organic synthesis, the bromomethyl derivative is often preferred for its balanced reactivity and stability.
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1 |
InChI Key |
SFKIJLRMCFYHSN-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


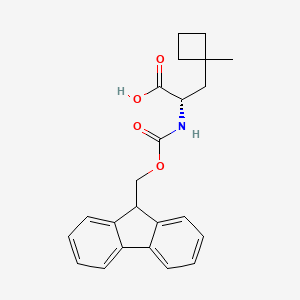
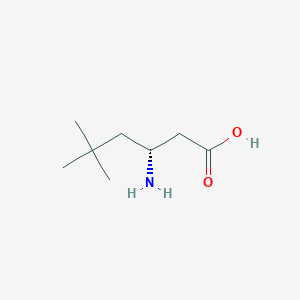

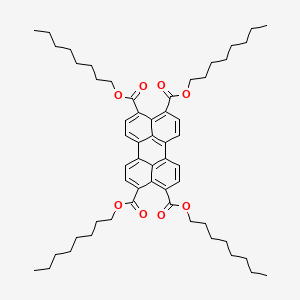
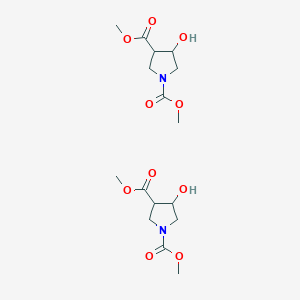

![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
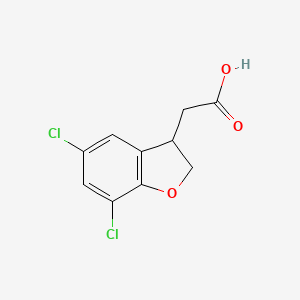

![Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester](/img/structure/B12282251.png)
![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)

